molecular formula C9H27NOSi3 B1580552 N,N,O-Tris(trimethylsilyl)hydroxylamine CAS No. 21023-20-1

N,N,O-Tris(trimethylsilyl)hydroxylamine

Cat. No. B1580552
CAS RN: 21023-20-1
M. Wt: 249.57 g/mol
InChI Key: WEFDIXZMPUWSQQ-UHFFFAOYSA-N
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Description

“N,N,O-Tris(trimethylsilyl)hydroxylamine” is a chemical compound with the molecular formula C9H27NOSi3 and a molecular weight of 249.5733 . It is also known as Tris(trimethylsilyl)hydroxylamine, O-Trimethylsiloxy-N,N-bis(trimethylsilyl)amine, and 2,2,5,5-Tetramethyl-4-(trimethylsilyl)-3-oxa-4-aza-2,5-disilahexane .


Synthesis Analysis

The synthesis of “N,N,O-Tris(trimethylsilyl)hydroxylamine” involves reaction with acid chlorides in the presence of triethylamine, which gives N,O-bis(trimethylsilyl)-hydroxamic acids by N-acylation . A related reagent, tris(trimethylsilyl)hydroxylamine, gives the same product in high yields, also by N-acylation .


Molecular Structure Analysis

The molecular structure of “N,N,O-Tris(trimethylsilyl)hydroxylamine” can be viewed using Java or Javascript . It is a protected, lipophilic form of hydroxylamine that reacts with a variety of electrophiles predominantly by attack on the nitrogen nucleophilic center .


Chemical Reactions Analysis

“N,N,O-Tris(trimethylsilyl)hydroxylamine” reacts with acid chlorides in the presence of triethylamine to give N,O-bis(trimethylsilyl)-hydroxamic acids by N-acylation . Hydrolysis gives the free hydroxamic acids, whereas thermal fragmentation affords isocyanates .


Physical And Chemical Properties Analysis

“N,N,O-Tris(trimethylsilyl)hydroxylamine” is a liquid at 20°C . It has a molecular weight of 249.58 g/mol . The compound has a melting point of -36°C, a boiling point of 128°C at 97 mmHg, and a flash point of 79°C . It has a specific gravity of 0.86 and a refractive index of 1.44 .

Scientific Research Applications

Organic Chemistry

“N,N,O-Tris(trimethylsilyl)hydroxylamine” is a radical-based reagent used in organic chemistry .

Application Summary

It has been successfully used in radical reductions, hydrosilylation, and consecutive radical reactions .

Methods of Application

Initially, (TMS)3Si radicals are generated by some initiation process. In the propagation steps, the removal of the functional group Z in the organic substrate (RZ) takes place by action of (TMS)3Si radical via a reactive intermediate or a transition state. A site-specific radical ® is generated, which then reacts with (TMS)3SiH and gives the reduced product (RH), together with “fresh” (TMS)3Si radicals to reinitiate the chain. The chain reactions terminate by radical-radical combination or disproportionation reactions .

Results or Outcomes

The use of (TMS)3SiH allows reactions to be carried out under mild conditions with excellent yields of products and remarkable chemo-, regio-, and stereoselectivity . It has found multiple applications in organic synthesis as well as in polymers and material science .

Preparation of N-(dialkyl phosphinoyl)hydroxylamines

“N,O-Bis(trimethylsilyl)hydroxylamine” has been used as a reagent for the preparation of N-(dialkyl phosphinoyl)hydroxylamines .

Application Summary

This application involves the synthesis of N-(dialkyl phosphinoyl)hydroxylamines, which are useful intermediates in organic synthesis .

Methods of Application

The specific methods of application or experimental procedures were not detailed in the source .

Results or Outcomes

The outcome of this application is the successful synthesis of N-(dialkyl phosphinoyl)hydroxylamines .

Synthesis of α-branched amines

“O-(Trimethylsilyl)hydroxylamine” is formed as an intermediate during the trimethylsilyl chloride catalyzed synthesis of α-branched amines .

Application Summary

This application involves the synthesis of α-branched amines, which are important structures in many biologically active compounds .

Methods of Application

The specific methods of application or experimental procedures were not detailed in the source .

Results or Outcomes

The outcome of this application is the successful synthesis of α-branched amines .

Radical-Based Reagent

“N,N,O-Tris(trimethylsilyl)hydroxylamine” is a radical-based reagent used in organic chemistry .

Application Summary

It has been successfully used in radical reductions, hydrosilylation, and consecutive radical reactions .

Methods of Application

Initially, (TMS)3Si radicals are generated by some initiation process. In the propagation steps, the removal of the functional group Z in the organic substrate (RZ) takes place by action of (TMS)3Si radical via a reactive intermediate or a transition state. A site-specific radical ® is generated, which then reacts with (TMS)3SiH and gives the reduced product (RH), together with “fresh” (TMS)3Si radicals to reinitiate the chain. The chain reactions terminate by radical-radical combination or disproportionation reactions .

Results or Outcomes

The use of (TMS)3SiH allows reactions to be carried out under mild conditions with excellent yields of products and remarkable chemo-, regio-, and stereoselectivity . It has found multiple applications in organic synthesis as well as in polymers and material science .

Organosilanes as Reducing Agents

“N,N,O-Tris(trimethylsilyl)hydroxylamine” is an organosilane that can be used as a reducing agent .

Application Summary

This application involves the use of organosilanes as reducing agents in various chemical reactions .

Methods of Application

The specific methods of application or experimental procedures were not detailed in the source .

Results or Outcomes

The outcome of this application is the successful use of organosilanes as reducing agents in various chemical reactions .

Safety And Hazards

“N,N,O-Tris(trimethylsilyl)hydroxylamine” is considered hazardous. It is a flammable liquid and causes severe skin burns and eye damage . It is recommended to keep away from heat, hot surfaces, sparks, open flames, and other ignition sources . After handling, it is advised to wash face, hands, and any exposed skin thoroughly .

Future Directions

There are several potential future directions for research involving “N,N,O-Tris(trimethylsilyl)hydroxylamine”. For example, it could be used in the preparation of N-(dialkyl phosphinoyl)hydroxylamines and migration of simple alkyl groups in rearrangement of their O-p-nitrobenzenesulfonates .

properties

IUPAC Name

[dimethyl-[trimethylsilyl(trimethylsilyloxy)amino]silyl]methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H27NOSi3/c1-12(2,3)10(13(4,5)6)11-14(7,8)9/h1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEFDIXZMPUWSQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)N(O[Si](C)(C)C)[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H27NOSi3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40334159
Record name N,N,O-Tris(trimethylsilyl)hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40334159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N,O-Tris(trimethylsilyl)hydroxylamine

CAS RN

21023-20-1
Record name N,N,O-Tris(trimethylsilyl)hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40334159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N,O-Tris(trimethylsilyl)hydroxylamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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